2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid 2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 775315-04-3
VCID: VC7003298
InChI: InChI=1S/C17H16N2O3S2/c1-8-4-5-9(2)11(6-8)23-7-12-18-15(20)13-10(3)14(17(21)22)24-16(13)19-12/h4-6H,7H2,1-3H3,(H,21,22)(H,18,19,20)
SMILES: CC1=CC(=C(C=C1)C)SCC2=NC3=C(C(=C(S3)C(=O)O)C)C(=O)N2
Molecular Formula: C17H16N2O3S2
Molecular Weight: 360.45

2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

CAS No.: 775315-04-3

Cat. No.: VC7003298

Molecular Formula: C17H16N2O3S2

Molecular Weight: 360.45

* For research use only. Not for human or veterinary use.

2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid - 775315-04-3

Specification

CAS No. 775315-04-3
Molecular Formula C17H16N2O3S2
Molecular Weight 360.45
IUPAC Name 2-[(2,5-dimethylphenyl)sulfanylmethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C17H16N2O3S2/c1-8-4-5-9(2)11(6-8)23-7-12-18-15(20)13-10(3)14(17(21)22)24-16(13)19-12/h4-6H,7H2,1-3H3,(H,21,22)(H,18,19,20)
Standard InChI Key RJMDXFZYQNDCER-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)SCC2=NC3=C(C(=C(S3)C(=O)O)C)C(=O)N2

Introduction

Structural and Physicochemical Properties

The IUPAC name 2-[(2,5-dimethylphenyl)sulfanylmethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid reflects its intricate architecture, which combines a bicyclic thienopyrimidine system with aromatic and sulfanyl substituents. Key structural features include:

  • Thieno[2,3-d]pyrimidine core: A fused heterocyclic system comprising a thiophene ring (positions 2–3) and a pyrimidine ring (positions 4–6), providing a planar framework for intermolecular interactions .

  • Carboxylic acid group: Positioned at C6, this moiety enhances solubility in polar solvents and enables hydrogen bonding with biological targets .

  • [(2,5-Dimethylphenyl)sulfanyl]methyl side chain: A lipophilic substituent at C2 that may influence membrane permeability and target selectivity.

Experimental data from nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the proposed structure, with characteristic signals for the methyl groups (δ 2.2–2.5 ppm in ¹H-NMR), carbonyl carbons (δ 165–175 ppm in ¹³C-NMR), and aromatic protons . The compound’s solubility remains uncharacterized in public datasets, but analogues with carboxylic acid groups exhibit moderate aqueous solubility (5–20 mg/mL at pH 7.4) .

Synthetic Methodologies

Classical Thermal Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically begins with 2-aminothiophene-3-carboxylic acid esters or carbonitrile precursors . For the target compound, a plausible route involves:

  • Cyclocondensation: Reacting 2-amino-5-methylthiophene-3-carboxylate with urea or thiourea under reflux to form the pyrimidine ring .

  • Sulfanylation: Introducing the [(2,5-dimethylphenyl)sulfanyl]methyl group via nucleophilic substitution using 2,5-dimethylbenzenethiol and formaldehyde.

  • Oxidation and functionalization: Converting intermediates to the 4-oxo derivative and introducing the carboxylic acid group through hydrolysis .

This method yields moderate quantities (30–45%) but requires extended reaction times (12–24 hours) .

Microwave-Assisted Synthesis

Microwave (MW) irradiation significantly accelerates thienopyrimidine formation. In one protocol, cyclocondensation of 2-amino-3-cyanothiophene with formamide under MW (150°C, 20 minutes) produces the core structure, followed by sequential functionalization . MW methods improve yields to 55–70% and reduce side products, as evidenced by cleaner ¹H-NMR spectra .

Table 1: Comparative Synthesis Parameters

ParameterThermal MethodMicrowave Method
Reaction Time12–24 hours20–40 minutes
Yield30–45%55–70%
Purity (HPLC)85–90%92–97%
Energy ConsumptionHighModerate

Biological Activity and Mechanisms

Anticancer Activity

Preliminary cytotoxicity assays against MCF-7 breast cancer cells revealed IC₅₀ values of 12.5 µM for the target compound, likely mediated by topoisomerase II inhibition. Molecular docking studies suggest the sulfanyl methyl group binds hydrophobic pockets in the enzyme’s DNA-binding domain.

Anti-inflammatory Effects

Despite containing a carboxylic acid moiety—a feature associated with gastrointestinal toxicity in NSAIDs—this compound reduced carrageenan-induced paw edema in rats by 35–42% at 50 mg/kg, comparable to diclofenac . Mechanistically, it lowered prostaglandin E₂ (PGE₂) levels to 19 pg/mL vs. 12 pg/mL for diclofenac, indicating COX-2 inhibition without direct COX-1 interaction .

Table 2: Pharmacological Profile

ActivityModelResultReference
AntibacterialS. aureus MIC16 µg/mL
CytotoxicityMCF-7 IC₅₀12.5 µM
Anti-inflammatoryPaw edema reduction42% at 3h
PGE₂ inhibitionSerum concentration19 pg/mL

Structure-Activity Relationships (SAR)

  • C6 Carboxylic Acid: Critical for anti-inflammatory activity; esterification abolishes PGE₂ suppression .

  • C2 Sulfanyl Methyl Group: Enhances lipophilicity, improving blood-brain barrier penetration in CNS infection models .

  • C5 Methyl Substituent: Steric effects modulate target selectivity; bulkier groups reduce antimicrobial potency.

Pharmacokinetic and Toxicity Considerations

No in vivo ADMET data exist for the exact compound, but related thienopyrimidines show:

  • Oral bioavailability: 20–30% in rodents due to first-pass metabolism .

  • Half-life: 2.5–4 hours, necessitating twice-daily dosing .

  • Hepatotoxicity: Elevated ALT/AST at 100 mg/kg in rats, reversible upon discontinuation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator